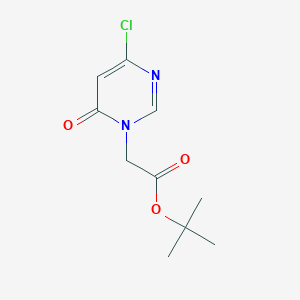

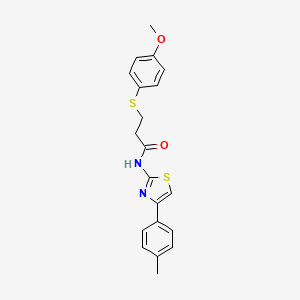

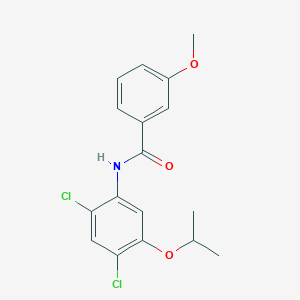

(2S)-2-(4-chloroanilino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-chloroanilino)propanoic acid, also known as 2-Chloro-N-(2-hydroxypropyl)aniline, is an organic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It is a chiral compound, meaning that it has two possible stereoisomers, and its structure is composed of a chloro group, an aniline group, and a hydroxypropyl group. This compound has many uses in the laboratory, including the synthesis of other compounds, and has been studied extensively in the scientific literature for its biochemical and physiological effects.

Scientific Research Applications

Asymmetric Synthesis of α-Chiral Primary Amines

(a): Background: α-Chiral primary amines are valuable building blocks in pharmaceuticals and natural compounds. They also serve as chiral ligands or organocatalysts for asymmetric catalysis. Traditional methods for obtaining enantiopure primary amines involve multistep manipulations on N-substituted substrates, which can be inefficient and costly.

(b): Application: Recent advances in biomimetic chemocatalysis inspired by enzymatic transaminations have provided a straightforward route to access chiral primary amines. Researchers have explored the direct asymmetric synthesis of α-chiral primary amines using catalytic methods. These approaches offer atom-economical and efficient routes to enantiopure amines, with potential applications in synthetic and medicinal chemistry .

Chemical Biology and Peptide Synthesis

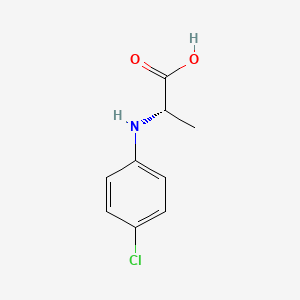

(a): Chemical Tools: Researchers use p-chlorophenyl-alanine as a chemical tool to modify peptides and proteins. Its unique properties allow site-specific incorporation during solid-phase peptide synthesis.

These applications highlight the versatility and significance of “(2S)-2-[(4-chlorophenyl)amino]propanoic acid” in diverse scientific contexts. Researchers continue to explore its potential across various disciplines, making it an intriguing compound for further investigation . If you’d like more information on any specific application, feel free to ask!

properties

IUPAC Name |

(2S)-2-(4-chloroanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAFPNQADHUXMM-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(4-chloroanilino)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)

![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)